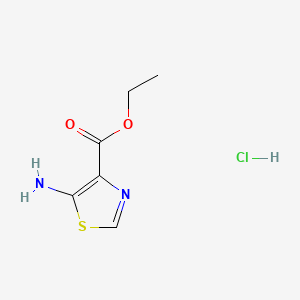

5-Bromopyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromopyrimidine is a compound with the empirical formula C4H3BrN2 and a molecular weight of 158.98 . It is used in various applications, including as an intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation .

Synthesis Analysis

The synthesis of 5-Bromopyrimidine involves various methods. One such method involves the preparation of 5-Bromopyrimidine compound using the piperidine carboxylic acids of N Boc 3 as initiation material . The target product is obtained through over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, condensation, reduction .Molecular Structure Analysis

The molecular structure of 5-Bromopyrimidine is available in 3D and 2D formats . The structure can be analyzed using various tools and databases, such as ChemSpider and the NIST Chemistry WebBook .Chemical Reactions Analysis

5-Bromopyrimidine undergoes various chemical reactions. For instance, it undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical And Chemical Properties Analysis

5-Bromopyrimidine is a yellow solid with a density of 1.6448 (rough estimate), a melting point of 67-73 °C (lit.), and a boiling point of 168°C (lit.) . It has a vapor pressure of 0.437mmHg at 25°C and a refractive index of 1.5260 (estimate) .Wissenschaftliche Forschungsanwendungen

Kinase Inhibition : 5-Bromopyrimidine-4-carboxamide derivatives are utilized in the synthesis of kinase inhibitors. For instance, they have been used in the creation of selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum, demonstrating submicromolar activities in cell proliferation assays and non-toxicity to mammalian cells (Zhang et al., 2014).

Anticancer Agents : The compound has been utilized in the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which are biologically active cores in various anticancer agents like 5-fluorouracil (5-FU). These compounds have shown potential as kinase inhibitors in cancer treatment (Wada et al., 2012).

HIV Integrase Inhibition : Research on dihydroxypyrimidine carboxamides, closely related to 5-Bromopyrimidine-4-carboxamide, has led to the discovery of compounds that inhibit HIV integrase, a key enzyme in the HIV replication process. These compounds have shown potent inhibition and favorable pharmacokinetic profiles, suggesting their potential as antiviral agents (Summa et al., 2006).

Antimicrobial Activity : Derivatives of 5-Bromopyrimidine-4-carboxamide have been explored for their antimicrobial activity. For example, certain compounds synthesized from 5-bromopyrimidine have shown promising activity against Mycobacterium tuberculosis and other multidrug-resistant strains (Verbitskiy et al., 2016).

Inhibitors of Receptor for Advanced Glycation End Products (RAGE) : Pyrazole-5-carboxamides, which can be synthesized using 5-Bromopyrimidine-4-carboxamide, have been identified as inhibitors of RAGE, a potential therapeutic target for Alzheimer's disease (Han et al., 2014).

Safety And Hazards

5-Bromopyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Eigenschaften

IUPAC Name |

5-bromopyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O/c6-3-1-8-2-9-4(3)5(7)10/h1-2H,(H2,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVFADLDPAJRJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromopyrimidine-4-carboxamide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B581346.png)

![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B581347.png)

![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B581354.png)

![2'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B581356.png)